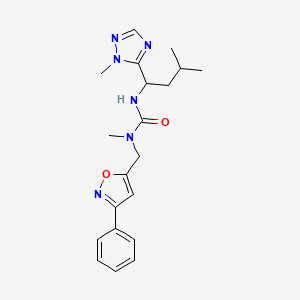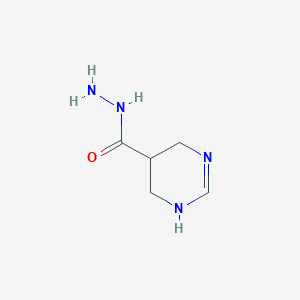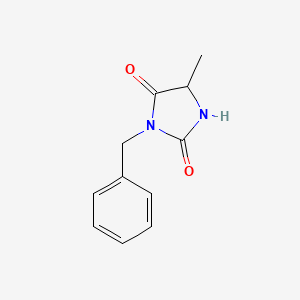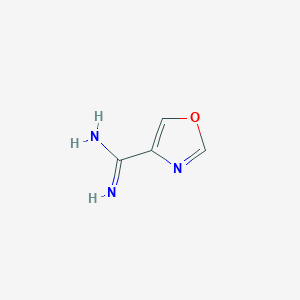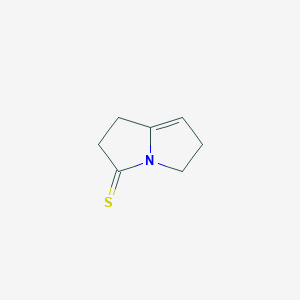
1-(4-Iodo-2-pyridyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-2-pyridyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of an iodine atom attached to the pyridine ring and a methyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-iodo-2-pyridyl bromide with 4-methylpiperazine under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Iodo-2-pyridyl)-4-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide and other nucleophiles are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridyl-piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Iodo-2-pyridyl)-4-methylpiperazine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-2-pyridyl)-4-methylpiperazine involves its interaction with specific molecular targets. The iodine atom and the piperazine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Iodo-2-pyridyl bromide: Shares the pyridyl and iodine structure but differs in the substituent on the piperazine ring.
(4-Iodo-2-pyridyl)hydrazine: Another similar compound with a hydrazine group instead of a piperazine ring.
Uniqueness: 1-(4-Iodo-2-pyridyl)-4-methylpiperazine is unique due to the presence of both the iodine atom and the methyl group on the piperazine ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H14IN3 |
|---|---|
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
1-(4-iodopyridin-2-yl)-4-methylpiperazine |
InChI |
InChI=1S/C10H14IN3/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3 |
Clave InChI |
JVNHTQPSKZWWNT-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC=CC(=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


